

IRX4310 (AGN194310) Overview and Properties

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Compound Focus: IRX4310

Cat. No.: S1802739

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IRX4310 is a synthetic, orally available small molecule that functions as a **potent pan-retinoic acid receptor (RAR) antagonist** [1] [2]. It binds with high affinity to all three RAR subtypes (α , β , γ), preventing their activation by retinoic acid, the active metabolite of Vitamin A [3]. This table summarizes its core biochemical properties:

Property	Description
Systematic Name	4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [3]
Molecular Formula	C ₂₈ H ₂₄ O ₂ S [4] [3]
CAS Registry Number	229961-45-9 [4] [3]
Mechanism of Action	Pan-RAR antagonist [1] [2]
RAR Binding Affinity (Kd)	RAR α : 3 nM, RAR β : 2 nM, RAR γ : 5 nM [3]
Solubility	Soluble in DMSO (2 mg/mL) [3]

Documented Biological Effects and Research Applications

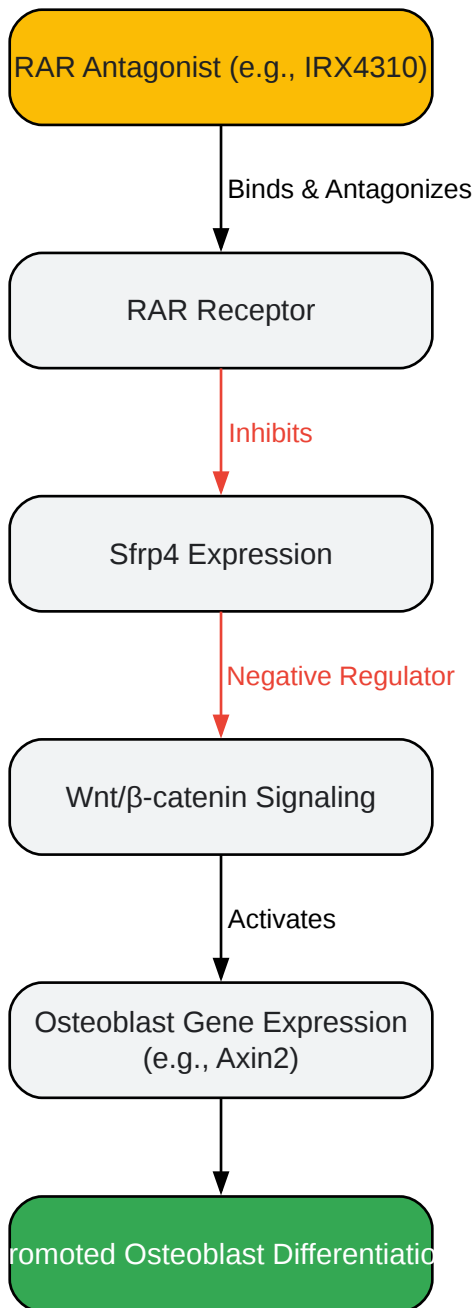
The effects of **IRX4310** have been characterized in various preclinical models, primarily related to its ability to modulate cell differentiation and the immune response.

Stimulation of Granulopoiesis

In mouse models of chemotherapy-induced neutropenia, **IRX4310** demonstrated efficacy in promoting the recovery of neutrophil counts. Its effects were found to be **at least additive with Granulocyte Colony-Stimulating Factor (G-CSF)**, and it also protected against *S. aureus*-induced lethality in neutropenic mice [1] [2].

Regulation of Mesenchymal Cell Differentiation

Research on the Kusa4b10 bone marrow stromal cell line showed that RAR antagonists like **IRX4310** can directly **promote osteoblast (bone-forming cell) differentiation** from mesenchymal progenitor cells. This effect is linked to the modulation of Wnt signaling pathways [5]. The following diagram illustrates this mechanism:



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Enhancement of Hepatitis C Virus (HCV) Replication

In virology studies, inhibition of the RAR pathway with **IRX4310** markedly enhanced HCV replication efficiency in hepatocyte models. This proviral effect was mediated by promoting the accumulation of lipid

droplets, which the virus uses as a platform for replication [2] [6]. The effects of RAR modulation can be contrasted as follows:

Compound	RAR Activity	Effect on HCV Replication	Effect on Lipid Droplets
IRX4310	Pan-antagonist	Enhancement	Increased accumulation
ATRA (Tretinoin)	Pan-agonist	Suppression	Decreased accumulation
EC23	Agonist	Potent suppression	Decreased accumulation

Experimental Protocols

Here are detailed methodologies for key experiments involving **IRX4310**, as cited in the literature.

Protocol 1: In Vitro Osteoblast Differentiation Assay

This protocol is adapted from Green et al. (2017) to assess the effect of RAR antagonists on osteoblast differentiation [5].

- **Cell Line:** Mouse bone marrow stromal cell line Kusa4b10.
- **Culture Conditions:** Maintain cells in α -MEM supplemented with 10% FBS. For differentiation, culture cells to confluence and then treat with osteogenic medium (α -MEM, 10% FBS, 50 μ g/mL ascorbate, 10 mM β -glycerophosphate).
- **Compound Treatment:** Prepare a 1 mM stock solution of **IRX4310** in DMSO. Treat cells with a final concentration of **1 μ M IRX4310**. Include a vehicle control (DMSO at the same volume) and a positive control (e.g., 1 μ M ATRA).
- **Duration and Medium Refreshment:** Refresh the osteogenic medium and re-administer treatments every 2-3 days for a total culture period of 21-28 days.
- **Endpoint Analysis:**
 - **Gene Expression:** Analyze mRNA levels of osteoblast markers (e.g., Runx2, Osteocalcin) by qRT-PCR at days 7, 14, and 21.
 - **Mineralization:** Assess matrix mineralization at day 28 by Alizarin Red S staining.

Protocol 2: In Vivo Model of Chemotherapy-Induced Neutropenia

This protocol is based on descriptions from Io Therapeutics, as cited in commercial and research summaries [1] [2].

- **Animal Model:** Female BALB/c mice (8-12 weeks old).
- **Neutropenia Induction:** Administer a single intraperitoneal dose of cyclophosphamide (150 mg/kg) or 5-fluorouracil (150 mg/kg).
- **Compound Dosing:**
 - Prepare **IRX4310** in a suitable vehicle for oral gavage.
 - Administer **IRX4310** orally at a documented effective dose of **0.5 mg/kg/day**.
 - Begin treatment 24 hours after chemotherapy and continue for 14-16 days.
- **Experimental Groups:** Include groups for vehicle control, **IRX4310** alone, G-CSF alone, and **IRX4310** + G-CSF (to test for additive effects).
- **Endpoint Analysis:**
 - **Hematology:** Monitor peripheral blood neutrophil counts every 2-3 days using automated hematology analyzers.
 - **Survival:** In lethality models, challenge mice with *S. aureus* and monitor survival for 10 days post-infection.

Protocol 3: Analysis of RAR Antagonism in Cell-Based Reporter Assays

This protocol outlines a method to confirm the RAR antagonist activity of **IRX4310**, based on its known biochemical characterization [3].

- **Cell Preparation:** Use cells (e.g., COS-1, HeLa) transiently or stably transfected with a plasmid containing a retinoic acid response element (RARE) linked to a luciferase reporter gene, along with expression vectors for specific RAR subtypes.
- **Compound Treatment:**
 - Pre-treat cells with a titration of **IRX4310** (e.g., 1 nM to 1 μ M) for 30-60 minutes.
 - Stimulate with a known RAR agonist (e.g., 10 nM TTNPB) for 16-24 hours.
- **Control Groups:** Include wells for vehicle control (basal), agonist only (maximal signal), and antagonist only (should match basal).
- **Analysis:** Lyse cells and measure luciferase activity. **IRX4310** should dose-dependently inhibit the agonist-induced luciferase signal without activating the reporter on its own.

Development History and Potential Indications

The development trajectory of **IRX4310** has shifted over time. It was initially investigated as a topical agent for dermatologic diseases and reached **Phase II clinical trials for acne, psoriasis, and atopic dermatitis**, though development for these indications was discontinued [4] [2]. Subsequent efforts aimed to redirect its development as an **oral prophylactic treatment for chemotherapy-induced neutropenia** [1] [2]. Research also suggests RAR antagonism could be a strategy in certain cancers or metabolic syndromes [7].

Important Note on Treatment Duration

It is critical to recognize that the data above describes **experimental dosing within specific research contexts**. The "treatment duration" in these protocols (e.g., 10-16 days in vivo) is tied to the experimental endpoint, not a determined therapeutic regimen. The pharmacokinetic parameters needed to define a clinical treatment duration, such as elimination half-life, **are not publicly available**.

References

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